N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide

Description

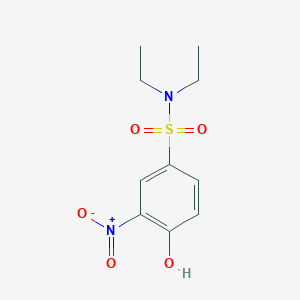

N,N-Diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 1, a hydroxyl (-OH) group at position 4, and a nitro (-NO₂) group at position 2. The N,N-diethyl substituents on the sulfonamide nitrogen contribute to its lipophilicity and modulate electronic effects. This compound is structurally related to pharmacologically active sulfonamides but differs in its substitution pattern, which influences its physicochemical properties and reactivity. Key parameters include:

- Molecular formula: C₁₀H₁₄N₂O₅S (inferred from analogous compounds in –4).

- Molecular weight: ~288.32 g/mol (based on hydrazinyl analog in ).

- Functional groups: Hydroxyl (polar, hydrogen-bonding), nitro (electron-withdrawing), sulfonamide (polar, acidic NH).

The hydroxyl and nitro groups create a polarized aromatic system, making it reactive in electrophilic substitution and redox reactions.

Properties

IUPAC Name |

N,N-diethyl-4-hydroxy-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-3-11(4-2)18(16,17)8-5-6-10(13)9(7-8)12(14)15/h5-7,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXUOVTULZWEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-nitrobenzenesulfonyl chloride with diethylamine . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

N,N-Diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. For instance, a study demonstrated that modifications of sulfonamides can enhance their efficacy against resistant bacterial strains .

1.2 Anticancer Properties

Research indicates that sulfonamides can act as inhibitors of specific cancer-related proteins, such as Bcl-2 and Bcl-xL, which are involved in apoptosis regulation. A case study highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of these proteins, suggesting its potential as a therapeutic agent in oncology .

Environmental Applications

2.1 Water Treatment

The compound has been investigated for its effectiveness in removing pollutants from wastewater. Its sulfonamide group allows for interactions with various contaminants, facilitating their degradation or removal. Experimental data indicate that this compound can enhance the adsorption of heavy metals from aqueous solutions, making it useful in environmental remediation efforts.

2.2 Pesticide Development

Due to its biological activity, this compound is being explored as a potential pesticide. Its ability to disrupt metabolic pathways in target organisms can lead to effective pest control solutions with lower toxicity profiles compared to conventional pesticides.

Materials Science Applications

3.1 Polymer Chemistry

This compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their resistance to heat and chemical degradation, which is beneficial for various industrial applications.

3.2 Coatings and Adhesives

The compound's chemical structure allows it to function as an additive in coatings and adhesives, enhancing their performance characteristics such as adhesion strength and durability against environmental factors.

Data Tables

Case Studies

- Antimicrobial Efficacy : A study conducted by Verma et al. (2020) evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The results showed significant inhibition of growth against multiple strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

- Cancer Cell Apoptosis : Research published on the optimization of Bcl-2/Bcl-xL inhibitors demonstrated that modifications to sulfonamide structures could enhance their anticancer activity. The study found that this compound exhibited promising results in inducing apoptosis in specific cancer cell lines .

- Environmental Remediation : A project focused on wastewater treatment reported that this compound effectively removed heavy metals from contaminated water sources through adsorption processes, indicating its applicability in environmental clean-up efforts.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death . This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide with structurally related sulfonamides and nitroaromatics, emphasizing substituent effects on properties and applications:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties/Applications | Reference ID |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₄N₂O₅S | ~288.32 | 4-OH, 3-NO₂, N,N-diethyl sulfonamide | High polarity, potential redox activity | [3, 4] |

| N,N-Diethyl-4-hydrazinyl-3-nitrobenzene-1-sulfonamide | C₁₀H₁₆N₄O₄S | 288.32 | 4-NHNH₂, 3-NO₂, N,N-diethyl sulfonamide | Hydrazine reactivity (e.g., coupling) | [3, 4] |

| N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide | C₁₈H₂₂ClN₃O₂S | 379.90 | Chlorophenyl, diazepane ring | Antimicrobial/antipsychotic candidate | [5] |

| 4-fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide | C₁₉H₂₄FN₃O₂S | 377.48 | Fluorophenyl, methyl-diazepane | Enhanced CNS permeability | [5] |

| 7-diethylamino-4-methylcoumarin | C₁₅H₁₇NO₂ | 247.30 | Diethylamino, coumarin core | Fluorescent probe, enzyme inhibition | [2] |

Key Findings:

Substituent Effects on Reactivity: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to its hydrazinyl analog, which is more reactive but less stable due to the hydrazine moiety . Nitro groups in both compounds increase electrophilicity, making them susceptible to reduction (e.g., nitro to amine conversion) .

Biological Activity :

- Compounds with diazepane rings (e.g., entries 3–4 in the table) exhibit enhanced binding to neural targets due to their conformational flexibility, whereas the rigid nitroaromatic system of the target compound may limit such interactions .

- Fluoro and chloro substituents (e.g., 10c, 10j in ) improve metabolic stability and membrane permeability compared to hydroxyl/nitro groups .

Synthetic Utility :

- The hydrazinyl analog (CAS 328028-13-3) is used in coupling reactions for hydrazone formation, while the hydroxyl variant may serve as a precursor for esterification or glycosylation .

Notes

- Handling Precautions : Nitroaromatics like this compound may pose explosion risks under extreme conditions (e.g., high heat, shock).

- Research Gaps: Limited data exist on its pharmacokinetics or toxicity compared to diazepane-containing analogs. Further studies should explore its redox behavior and biological targets.

Biological Activity

N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits significant interactions with biological molecules, primarily enzymes, which can lead to various therapeutic applications.

The primary mechanism of action for this compound is its ability to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis. By inhibiting this enzyme, the compound disrupts folate biosynthesis in microorganisms, leading to their death. This mechanism underpins its potential antibacterial properties, similar to other sulfonamides.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various pathogens. The inhibition of folic acid synthesis is critical in combating bacterial infections. Studies have shown that this compound can effectively inhibit the growth of certain Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentration (MIC) values need further elucidation through experimental data.

Antifungal Activity

In addition to antibacterial effects, this sulfonamide derivative has been investigated for antifungal properties. Preliminary studies suggest that it may inhibit fungal growth by interfering with essential biochemical pathways, although detailed mechanisms remain to be fully characterized.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit various enzymes. For example, it has shown promise as an inhibitor of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in organisms. The binding affinity and inhibition constants for CA isoforms are critical parameters that define its efficacy as a potential therapeutic agent .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : A study demonstrated that this compound inhibited the activity of CA I and XIII with varying degrees of potency. The binding affinity was significantly influenced by the hydrophobicity of substituents on the aromatic ring .

- Antiviral Potential : Recent investigations have explored its potential against viral targets. Molecular docking studies indicated favorable binding interactions with viral proteins such as E. coli DNA gyrase and COVID-19 main protease, suggesting possible antiviral applications .

- Toxicological Profile : Toxicity assessments classify this compound as having moderate acute toxicity (Category 4) when administered orally or dermally . Understanding its safety profile is crucial for future therapeutic applications.

Comparative Analysis with Similar Compounds

To illustrate the unique properties of this compound, a comparison with other sulfonamides is presented below:

| Compound Name | Mechanism of Action | Notable Activity |

|---|---|---|

| This compound | Inhibits dihydropteroate synthase | Antibacterial, antifungal |

| Sulfanilamide | Similar PABA mimicry | Antibacterial |

| Sulfadiazine | Inhibits folate synthesis | Broad-spectrum antibacterial |

| Sulfamethoxazole | Inhibits dihydropteroate synthase | Used in combination therapies |

Q & A

Basic: What synthetic strategies are recommended for introducing the nitro and hydroxy groups into the benzene-sulfonamide scaffold?

Methodological Answer:

The nitro group can be introduced via electrophilic aromatic nitration. For regioselective nitration at the 3-position, use a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Subsequent hydroxylation at the 4-position may involve hydrolysis of a protected precursor (e.g., methoxy group) using BBr₃ in dichloromethane or HI in acetic acid. Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR or X-ray crystallography .

Basic: What analytical techniques are critical for characterizing the electronic effects of the nitro and hydroxy substituents?

Methodological Answer:

- UV-Vis Spectroscopy: Quantify conjugation effects by analyzing λₘₐₓ shifts in polar solvents (e.g., DMSO).

- ¹H/¹³C NMR: Assess deshielding of adjacent protons (e.g., aromatic protons near nitro/hydroxy groups) and compare with DFT-calculated chemical shifts.

- IR Spectroscopy: Identify NO₂ asymmetric/symmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and OH stretching (~3300 cm⁻¹) .

Basic: How does the sulfonamide group influence the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

The sulfonamide’s acidity (pKa ~10–12) makes it prone to deprotonation in basic media, enhancing water solubility. Stability studies in buffered solutions (pH 1–13) should be conducted using HPLC to track degradation products. For long-term storage, keep the compound anhydrous and under inert gas to prevent hydrolysis of the sulfonamide group .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing nitro group activates the benzene ring toward nucleophilic aromatic substitution (NAS) at the 1-position (para to sulfonamide). Kinetic studies using substituted analogues (e.g., halogen or methoxy derivatives) can isolate electronic vs. steric effects. Use Hammett plots (σ values) to correlate substituent effects with reaction rates. Computational modeling (DFT) can map transition states and charge distribution .

Advanced: How can researchers design experiments to study the compound’s potential as a metalloenzyme inhibitor?

Methodological Answer:

- Coordination Studies: Titrate the compound with metal ions (e.g., Zn²⁺, Cu²⁺) and monitor binding via UV-Vis or fluorescence quenching.

- Enzyme Assays: Test inhibition of carbonic anhydrase or acetylcholinesterase using stopped-flow kinetics. Compare IC₅₀ values with controls (e.g., acetazolamide).

- X-ray Crystallography: Resolve the enzyme-inhibitor complex to identify binding interactions (e.g., sulfonamide-Zn²⁺ coordination) .

Advanced: What strategies resolve contradictions in reported biological activity data for nitroaromatic sulfonamides?

Methodological Answer:

- Batch Reproducibility: Verify purity via HPLC and elemental analysis. Impurities (e.g., nitroso byproducts) may confound results.

- Assay Conditions: Standardize solvent (DMSO concentration ≤1%), pH, and temperature across studies.

- Computational ADMET Profiling: Use tools like SwissADME to predict bioavailability and rule out false positives from aggregation artifacts .

Advanced: How can researchers leverage the nitro group for targeted bioactivation in prodrug design?

Methodological Answer:

Under hypoxic conditions (e.g., tumor microenvironments), the nitro group undergoes enzymatic reduction to reactive intermediates (e.g., nitro radicals). Couple the sulfonamide with a cytotoxic payload (e.g., DNA alkylator) and validate bioactivation via LC-MS detection of reduced metabolites. Use hypoxia-inducible cell lines (e.g., HCT-116) for in vitro efficacy screening .

Advanced: What computational approaches predict the compound’s environmental fate and ecotoxicology?

Methodological Answer:

- QSAR Models: Train models on databases like ECOTOX to estimate biodegradation half-lives and aquatic toxicity.

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess bioaccumulation potential.

- Metabolic Pathway Prediction: Use software (e.g., Meteor Nexus) to identify plausible degradation products in soil/water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.